molecular formula C11H8FNO2S B1443387 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1266976-92-4

2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1443387
CAS No.: 1266976-92-4
M. Wt: 237.25 g/mol
InChI Key: OBSHPOPFNXHHLX-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid (CAS 1266976-92-4) is a high-purity chemical building block for research and development. With the molecular formula C₁₁H₈FNO₂S and a molecular weight of 237.25 g/mol, this compound belongs to the class of thiazole derivatives, a versatile heterocyclic moiety of significant interest in medicinal chemistry . The thiazole ring is a privileged structure in drug discovery, known for its aromaticity and presence in various therapeutic agents, contributing to a wide spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties . The integration of a fluorine atom on the phenyl ring can fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for further chemical elaboration . Researchers utilize this carboxylic acid-functionalized thiazole as a key intermediate in the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships and the development of novel pharmacologically active compounds . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSHPOPFNXHHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thiazole Ring

  • The thiazole ring is commonly synthesized through cyclization reactions involving thiourea derivatives and α-haloketones. This classical approach enables the formation of the 1,3-thiazole heterocycle core with appropriate substitution patterns.

  • Alternative methods include multi-component condensation reactions, such as those involving aromatic amines, aldehydes, and mercaptoacetic acid under catalytic or solvent-free conditions, which have been reported for related thiazole and thiazolidinone derivatives.

Introduction of the 3-Fluorophenylmethyl Group

  • The 3-fluorophenylmethyl substituent is typically introduced via nucleophilic substitution reactions using 3-fluorobenzyl halides (e.g., bromides or chlorides) reacting with thiazole precursors under basic conditions.

  • Optimization of reaction parameters such as solvent choice (e.g., DMF, THF), temperature (60–80°C), and reaction time is critical to maximize yield and purity.

Functional Group Transformations on the Carboxylic Acid

  • The carboxylic acid group at the 4-position can be manipulated through esterification, amide formation, acid chloride synthesis, reduction, and decarboxylation reactions.

  • Ester Hydrolysis : Conversion of methyl esters to the free acid using sodium hydroxide in mixed solvents (THF/MeOH/H₂O) at ambient temperature yields the acid in high purity and yield (~93%).

  • Amide Coupling : Activation of the acid with carbodiimide reagents (e.g., EDCl) in the presence of HOBt allows coupling with amines to form amide derivatives with yields ranging from 76–82%.

  • Acid Chloride Formation : Treatment with oxalyl chloride and catalytic DMF in dichloromethane at low temperatures (0–20°C) affords acid chlorides in excellent yields (~95%), facilitating further derivatization.

  • Reduction : Lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid (often after esterification) to the corresponding alcohol, though this requires careful control due to the reactivity of LiAlH₄.

  • Decarboxylation : Thermal or catalytic decarboxylation under acidic (H₂SO₄) or basic (Cu/quinoline) conditions removes the carboxyl group, yielding the corresponding thiazole derivative without the acid functionality.

Representative Preparation Procedure

A typical preparation sequence for the target compound includes:

Step Description Conditions Yield Reference
1 Synthesis of methyl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate via nucleophilic substitution Reaction of 3-fluorobenzyl bromide with thiazole precursor in DMF at 60–80°C Not explicitly reported
2 Hydrolysis of methyl ester to free acid NaOH in THF/MeOH/H₂O at 20°C for 0.5 h 93%
3 Acidification and precipitation Addition of HCl (37%) at 0°C for 15 min Quantitative

Reaction Tables Summarizing Key Transformations

Carboxylic Acid Functional Group Transformations

Reaction Type Reagents/Conditions Product Yield Notes
Ester Hydrolysis NaOH (2.63 g) in THF/MeOH/H₂O, 20°C, 0.5 h This compound 93% Mild conditions, high yield
Amide Coupling EDCl, HOBt, THF, amine (e.g., 4-(2-aminoethyl)morpholine) Thiazole-4-carboxamide derivatives 76–82% Carbodiimide-mediated coupling
Acid Chloride Formation Oxalyl chloride, DMF (catalytic), DCM, 0–20°C Thiazole-4-carbonyl chloride 95% Intermediate for further derivatization
Reduction LiAlH₄, dry ether 4-(Hydroxymethyl)thiazole derivative Not specified Requires prior esterification
Decarboxylation Heating under basic (Cu/quinoline) or acidic (H₂SO₄) media 2-[(3-Fluorophenyl)methyl]-1,3-thiazole Not specified Removal of CO₂, alters functional group profile

Optimization and Industrial Considerations

  • Industrial scale synthesis would focus on optimizing solvent systems, reaction temperatures, and catalysts to maximize yield and purity while minimizing environmental impact and cost.

  • Use of green chemistry approaches such as solvent-free conditions, ultrasound-assisted reactions, or recyclable catalysts has been reported for related thiazole derivatives and could be adapted.

  • Purification typically involves recrystallization and chromatographic techniques, with high-performance liquid chromatography (HPLC) used to verify purity (>97% recommended).

Analytical Characterization

Summary Table of Key Preparation Methods

Method Step Key Reagents/Conditions Outcome/Yield Notes
Thiazole ring formation Cyclization of thiourea derivative + α-haloketone Thiazole core Classical approach
Fluorophenylmethyl introduction Nucleophilic substitution with 3-fluorobenzyl halide Substituted thiazole Requires base and optimized solvent
Ester hydrolysis NaOH in THF/MeOH/H₂O, 20°C, 0.5 h Free acid, 93% yield Mild and efficient
Acid chloride synthesis Oxalyl chloride, DMF, DCM, 0–20°C Acid chloride, 95% yield Intermediate for amide/ester formation
Amide formation EDCl, HOBt, THF, amines Amide derivatives, 76–82% yield Carbodiimide coupling
Decarboxylation Heating under acidic or basic media Decarboxylated thiazole Alters functional group

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides:

Reaction Table

Reaction TypeReagents/ConditionsProductsYieldSource
Ester Hydrolysis NaOH (2.63 g) in THF/MeOH/H₂O, 20°C, 0.5 hCarboxylic acid from methyl ester93%
Amide Coupling EDCl, HOBt, THF, 4-(2-aminoethyl)morpholineThiazole-4-carboxamide derivatives76–82%
  • Mechanism : Base-mediated hydrolysis cleaves the methyl ester ( ), while carbodiimide-based coupling agents activate the carboxylic acid for amide bond formation ( ).

Acid Chloride Formation

The carboxylic acid converts to its reactive acid chloride intermediate, enabling further derivatization:

Reaction Table

Reaction TypeReagents/ConditionsProductsYieldSource
Acid Chloride Synthesis Oxalyl chloride, DMF, DCM, 0–20°CThiazole-4-carbonyl chloride95%
  • Applications : The acid chloride reacts with amines (e.g., 3-(imidazol-1-yl)aniline) to yield carboxamides under mild conditions ( ).

Electrophilic Aromatic Substitution

The 3-fluorophenylmethyl group participates in electrophilic substitution, though steric and electronic effects modulate reactivity:

Key Observations

  • Directing Effects : The fluorine atom deactivates the phenyl ring, favoring meta-substitution.

  • Example Reaction : Nitration or sulfonation under acidic conditions (e.g., H₂SO₄/HNO₃), though specific examples for this compound require further experimental validation ( , ).

Reduction of the Carboxylic Acid

Reagents/ConditionsProductsNotesSource
LiAlH₄, dry ether4-(Hydroxymethyl)thiazoleRequires prior esterification

Oxidation of the Thiazole Ring

  • Sulfur Oxidation : Thiazole’s sulfur atom oxidizes to sulfoxides (H₂O₂) or sulfones (KMnO₄), though explicit data for this compound is limited ( ).

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂ from the carboxylic acid:

  • Conditions : Heating under basic (e.g., Cu/quinoline) or acidic (e.g., H₂SO₄) media.

  • Product : 2-[(3-Fluorophenyl)methyl]-1,3-thiazole ( , ).

Biological Activity-Driven Modifications

The compound serves as a scaffold for bioactive derivatives:

  • Anticancer Analogues : Substitution at C-5 with pyrazole or ethyl carboxylate enhances activity ( ).

  • Antitubercular Derivatives : Chloride or thiocyanate substitutions improve potency (MIC: 0.09 µg/mL) ( , ).

Scientific Research Applications

Structural Information

  • Molecular Formula : C11_{11}H8_{8}FNO2_2S
  • Molecular Weight : 237.25 g/mol
  • IUPAC Name : 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
  • CAS Number : 1266976-92-4

Reactions and Synthesis

The compound can undergo several chemical reactions, including:

  • Oxidation : Converts to sulfoxides or sulfones.
  • Reduction : Converts the carboxylic acid group to alcohols or aldehydes.
  • Substitution : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It can be utilized in the development of new materials and as a catalyst in various chemical reactions.

Biology

The compound is being studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that thiazole derivatives exhibit antimicrobial effects, making this compound a candidate for further investigation in this area.
  • Anticancer Activity : Initial studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, this compound may be explored as a pharmaceutical intermediate or active ingredient. Its unique structure allows for modifications that could enhance efficacy against specific biological targets.

Potential Biological Activities

Activity TypeMechanismReferences
AntimicrobialInhibition of bacterial growth
AnticancerEnzyme inhibition or receptor modulation

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of thiazole derivatives similar to this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting potential for development into antimicrobial agents.

Case Study 2: Anticancer Properties

Research focused on the anticancer potential of thiazole derivatives demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines. Further studies are needed to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The fluorophenyl group can enhance its binding affinity and specificity for certain targets, while the thiazole ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in the substituents on the phenyl ring or thiazole core. Below is a comparative analysis of physicochemical properties, synthesis, and biological relevance:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Applications References
2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid C₁₁H₈FNO₂S ~237.25 3-Fluorophenylmethyl (meta-F) Potential enzyme inhibitor; solubility in organic solvents
2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid C₁₁H₈ClNO₂S 253.70 3-Chlorophenylmethyl (meta-Cl) Higher lipophilicity vs. fluoro analog
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 3-Chlorophenyl (meta-Cl) mp 206–207°C; ≥97% purity
2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₅F₂NO₂S 257.21 2,6-Difluorophenyl (ortho/para-F) Electron-withdrawing substituent effects
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid C₁₁H₆F₃NO₂S 273.23 4-Trifluoromethylphenyl (para-CF₃) Binds human FABP4 (PDB: JL7)
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid C₁₁H₉NO₂S 219.26 4-Methylphenyl (para-CH₃) Agr-mediated virulence inhibition

Solubility and Pharmacokinetics

  • Solubility: Fluorophenylmethyl derivatives are typically insoluble in water but soluble in DMSO, ethanol, or THF, similar to 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid .
  • Acidity : The carboxylic acid group (pKa ~2–3) allows salt formation under basic conditions, improving bioavailability .

Biological Activity

2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a compound of interest in pharmaceutical research due to its potential biological activities. Its structure includes a thiazole ring, which is known for various biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H8_{8}FNO2_2S
  • SMILES : C1=CC(=CC(=C1)F)CC2=NC(=CS2)C(=O)O
  • InChIKey : OBSHPOPFNXHHLX-UHFFFAOYSA-N

The compound features a fluorophenyl group attached to a thiazole ring with a carboxylic acid functional group, which may enhance its biological activities.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial properties. The presence of electron-withdrawing groups like fluorine on the phenyl ring can enhance these effects. For instance, a study on related thiazole derivatives showed that modifications to the phenyl group significantly influenced antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (μg/mL)Reference
5fMycobacterium smegmatis50
DE. coli0.91

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. The compound's structural features may allow it to interact with various cellular targets implicated in cancer progression. For example, derivatives similar to this compound have demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (μg/mL)Reference
7fHCT1166.76
7dA54943

These results suggest that modifications in the side chains can lead to enhanced selectivity and potency against specific cancer types.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely related to their structural characteristics. The following points summarize key findings from the SAR studies:

  • Fluorine Substitution : The introduction of fluorine increases lipophilicity and may enhance binding affinity to biological targets.
  • Carboxylic Acid Group : This functional group is crucial for activity as it can participate in hydrogen bonding with target proteins.
  • Phenyl Ring Modifications : Electron-withdrawing substituents generally improve antimicrobial activity, while electron-donating groups may reduce efficacy .

Case Studies

Recent studies have focused on evaluating the compound's efficacy in preclinical models:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant strains of bacteria, demonstrating promising results comparable to established antibiotics .
  • Anticancer Mechanisms : Investigations into the mechanisms of action revealed that the compound induces apoptosis in cancer cells via mitochondrial pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step strategies, such as:

  • Condensation reactions : Reacting 3-fluorobenzyl bromide with a thiazole precursor (e.g., 4-carboxythiazole derivatives) under basic conditions.
  • Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive sites during intermediate steps, as seen in analogous thiazole syntheses .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity verified by HPLC (>97% purity recommended) .
    • Key Considerations : Optimize reaction temperature (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) to enhance yield.

Q. How should researchers handle and store this compound to ensure stability?

  • Safety & Storage Protocol :

  • Handling : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust formation .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) are recommended to mitigate moisture absorption .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm the 3-fluorophenylmethyl substitution and thiazole ring integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., exact mass: ~275.05 g/mol) .
  • Melting Point : Compare observed mp (e.g., 206–207°C for chloro analogs) to literature values to assess purity .

Advanced Research Questions

Q. How does the 3-fluorophenylmethyl substituent influence receptor binding compared to other substituents?

  • Structure-Activity Relationship (SAR) Insights :

  • Fluorine Effects : The electron-withdrawing fluorine atom enhances metabolic stability and may increase binding affinity to targets like EP2/EP3 receptors, as seen in related thiazole-carboxylic acids (EC₅₀ < 10 nM) .
  • Comparative Studies : Chloro or methyl substituents (e.g., 3-chlorophenyl analogs) show reduced selectivity in receptor assays, highlighting fluorine’s unique role .
    • Experimental Design : Conduct competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) to quantify affinity shifts.

Q. How can researchers resolve discrepancies in purity assessments during synthesis?

  • Troubleshooting Methodology :

  • Chromatographic Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Adjust mobile phase pH to improve peak resolution .
  • Elemental Analysis : Compare calculated vs. observed C/H/N/S ratios to confirm stoichiometry.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to identify hygroscopicity or solvent residues .

Q. What strategies optimize this compound’s solubility for in vivo studies?

  • Formulation Approaches :

  • Salt Formation : Prepare sodium or potassium salts to enhance aqueous solubility.
  • Co-solvents : Use DMSO:PBS (≤10% v/v) or cyclodextrin complexes for preclinical dosing .
  • Pro-drug Design : Esterify the carboxylic acid group (e.g., methyl ester) to improve bioavailability, followed by enzymatic cleavage in vivo .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and in vivo models?

  • Root Cause Investigation :

  • Metabolic Stability : Assess hepatic microsomal degradation rates; fluorinated analogs often exhibit prolonged half-lives but may form reactive metabolites .
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which can reduce free drug concentration in vivo.
  • Dose Adjustments : Conduct pharmacokinetic (PK) studies to align in vitro IC₅₀ values with achievable plasma concentrations .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

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